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molecular formula C10H13BrN2O2 B8370029 4-(2-Aminoethyl)-7-hydroxyindolin-2-one hydrobromide

4-(2-Aminoethyl)-7-hydroxyindolin-2-one hydrobromide

Cat. No. B8370029
M. Wt: 273.13 g/mol
InChI Key: YFRLFXODCHZCQB-UHFFFAOYSA-N
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Patent
US04314944

Procedure details

A 10 ml portion of constant boiling hydrobromic acid (48%) was dissolved from stannous chloride directly into the reaction vessel. To this was added 0.533 g (1.76 mmole) of 4-(2-aminoethyl)-7-methoxy-2(3H)-indolone hydrobromide and the reaction was stirred at reflux under argon for 3 hours then allowed to cool to room temperature. After being stored at 0° overnight, the reaction mixture was filtered. The solid was washed with cold methanol to give 0.40 g (83%) of 4-(2-aminoethyl)-7-hydroxy-2(3H)-indolone hydrobromide as a straw-brown solid. This material began to decompose with darkening at 250°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(2-aminoethyl)-7-methoxy-2(3H)-indolone hydrobromide
Quantity
0.533 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].Br.[NH2:3][CH2:4][CH2:5][C:6]1[CH:14]=[CH:13][C:12]([O:15]C)=[C:11]2[C:7]=1[CH2:8][C:9](=[O:17])[NH:10]2>>[BrH:1].[NH2:3][CH2:4][CH2:5][C:6]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]2[C:7]=1[CH2:8][C:9](=[O:17])[NH:10]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4-(2-aminoethyl)-7-methoxy-2(3H)-indolone hydrobromide
Quantity
0.533 g
Type
reactant
Smiles
Br.NCCC1=C2CC(NC2=C(C=C1)OC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
The solid was washed with cold methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Br.NCCC1=C2CC(NC2=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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